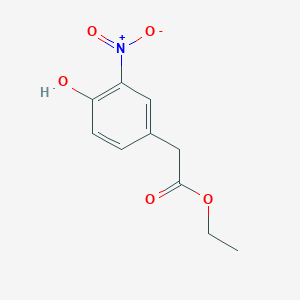

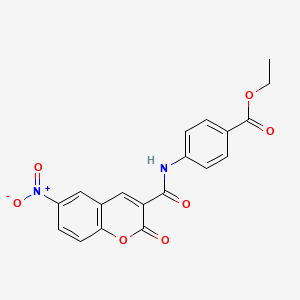

Ethyl (4-hydroxy-3-nitrophenyl)acetate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Ethyl (4-hydroxy-3-nitrophenyl)acetate is a chemical compound with the molecular formula C10H11NO5 . It is a metabolite of Nitrotyrosine, which is excreted in the urine .

Molecular Structure Analysis

The molecular structure of Ethyl (4-hydroxy-3-nitrophenyl)acetate can be analyzed based on its molecular formula C10H11NO5 . Further structural analysis can be found in various studies .Physical And Chemical Properties Analysis

The physical and chemical properties of Ethyl (4-hydroxy-3-nitrophenyl)acetate can be inferred from its molecular structure . More detailed information may be available in specific databases .科学的研究の応用

Synthesis Methodologies and Chemical Transformations

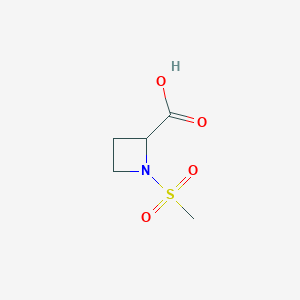

Lossen Rearrangement for Synthesis of Hydroxamic Acids and Ureas : A study by Thalluri et al. (2014) described a methodology using Ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate for the Lossen rearrangement, facilitating the synthesis of hydroxamic acids and ureas from carboxylic acids. This process allows for good yields without racemization under milder conditions, highlighting its environmental friendliness and cost-effectiveness (Thalluri, Manne, Dev, & Mandal, 2014).

Reductive Monoalkylation of Nitro Aryls : Sydnes et al. (2008) explored the reductive monoalkylation of nitro aryls, including ethyl (4-methoxy-3-nitrophenyl) acetate, showing significant advancements in the synthesis of secondary benzyl amino aryls. This chemistry broadens the scope for producing substituted benzyl amino aryls in good yields, offering a versatile approach to synthesizing biologically relevant molecules (Sydnes, Kuse, & Isobe, 2008).

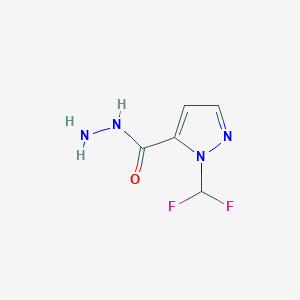

Synthesis of Alkyl N-(4-nitrophenyl)-3/2-oxomorpholine-2/3-carboxylates : Trstenjak et al. (2013) demonstrated the synthesis of ethyl N-(4-nitrophenyl)-2-oxomorpholine-3-carboxylate via rhodium(II) acetate catalyzed carbene insertion. These compounds serve as new building blocks for the synthesis of bioactive pharmaceuticals, illustrating the compound's role in creating versatile intermediates for drug development (Trstenjak, Ilaš, & Kikelj, 2013).

Potential Biological Applications

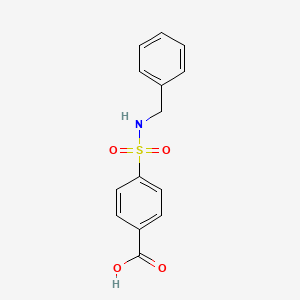

Antibacterial Activity : Parekh and Desai (2006) synthesized thiosemicarbazones with structures related to nitrophenyl compounds, demonstrating appreciable antibacterial activity against various bacteria. This study suggests the potential of derivatives for developing new antibacterial agents (Parekh & Desai, 2006).

Synthesis of Metallomesogens : Kovganko and Kovganko (2013) reported the synthesis of ethyl 3-(4-hydroxyphenyl)-3-ketopropionate, a precursor to copper(II) metallomesogenic complexes. This research points to the application of related compounds in the field of materials science, particularly in creating new types of liquid crystal materials (Kovganko & Kovganko, 2013).

Safety and Hazards

特性

IUPAC Name |

ethyl 2-(4-hydroxy-3-nitrophenyl)acetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO5/c1-2-16-10(13)6-7-3-4-9(12)8(5-7)11(14)15/h3-5,12H,2,6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUJDSSIRFZIAEZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=CC(=C(C=C1)O)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl (4-hydroxy-3-nitrophenyl)acetate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(3,4-dimethoxybenzoyl)-3-methyl-1-benzofuran-6-yl]cyclohexanecarboxamide](/img/structure/B2797035.png)

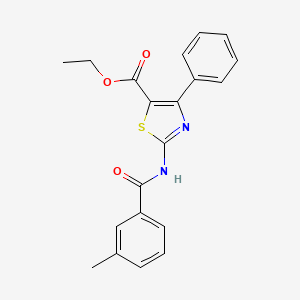

![3-cinnamyl-9-(2-methoxyphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2797038.png)

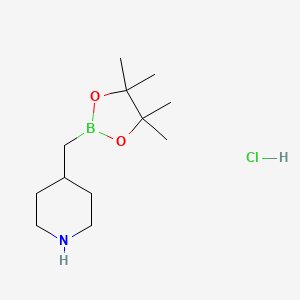

![5,5-Dimethylspiro[2.3]hexan-2-amine;hydrochloride](/img/structure/B2797054.png)

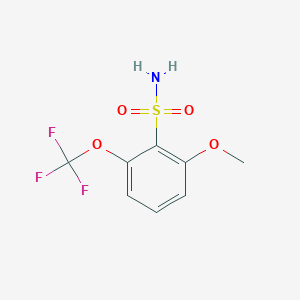

![5lambda6-Thia-8-azaspiro[3.6]decane-5,5-dione hydrochloride](/img/structure/B2797057.png)